molecular formula C22H21N3S B2396321 4-(Benzylthio)-2-(4-isopropylphenyl)pyrazolo[1,5-a]pyrazine CAS No. 1207047-71-9

4-(Benzylthio)-2-(4-isopropylphenyl)pyrazolo[1,5-a]pyrazine

Cat. No. B2396321
CAS RN: 1207047-71-9
M. Wt: 359.49
InChI Key: HGZCKPPYBKMSCH-UHFFFAOYSA-N
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Description

Pyrazolo[1,5-a]pyrazines are a class of organic compounds that contain a pyrazole ring fused with a pyrazine ring . These compounds are of interest in medicinal chemistry due to their potential biological activities .


Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrazines often involves the reaction of aminopyrazoles with various electrophiles . For example, 4-substituted 5-aminopyrazole-1-carbothioamides can be used as starting materials .


Molecular Structure Analysis

The molecular structure of pyrazolo[1,5-a]pyrazines consists of a pyrazole ring (a five-membered ring with two nitrogen atoms) fused with a pyrazine ring (a six-membered ring with two nitrogen atoms) .


Chemical Reactions Analysis

The chemical reactions involving pyrazolo[1,5-a]pyrazines can vary widely depending on the substituents present on the rings . These reactions can be used to create a wide range of derivatives with different properties .


Physical And Chemical Properties Analysis

The physical and chemical properties of pyrazolo[1,5-a]pyrazines can vary widely depending on their specific structure . Some pyrazolo[1,5-a]pyrimidines have been found to exhibit excellent thermal stability .

Mechanism of Action

The mechanism of action of 4-(Benzylthio)-2-(4-isopropylphenyl)pyrazolo[1,5-a]pyrazine is not fully understood. However, studies have suggested that this compound may inhibit the activity of certain enzymes that are involved in cancer cell growth and proliferation. Additionally, it may induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that this compound has a number of biochemical and physiological effects. This compound has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis in cancer cells, and reduce the production of certain inflammatory cytokines.

Advantages and Limitations for Lab Experiments

One of the main advantages of 4-(Benzylthio)-2-(4-isopropylphenyl)pyrazolo[1,5-a]pyrazine is its potent anti-cancer activity. This compound has shown promising results in preclinical studies and may have the potential to be developed into a new cancer treatment. However, one of the limitations of this compound is its limited solubility in water, which may make it difficult to administer in vivo.

Future Directions

There are several future directions for research on 4-(Benzylthio)-2-(4-isopropylphenyl)pyrazolo[1,5-a]pyrazine. One area of research is to further investigate the mechanism of action of this compound and identify the specific enzymes and pathways that it targets. Additionally, researchers may explore the potential use of this compound in combination with other anti-cancer agents to enhance its efficacy. Finally, future studies may focus on improving the solubility of this compound in order to facilitate its administration in vivo.
Conclusion:
In conclusion, this compound is a compound that has shown promising results in various fields of scientific research. This compound has potent anti-cancer activity and may have the potential to be developed into a new cancer treatment. Further research is needed to fully understand the mechanism of action of this compound and identify its potential applications in other areas of research.

Synthesis Methods

The synthesis of 4-(Benzylthio)-2-(4-isopropylphenyl)pyrazolo[1,5-a]pyrazine is a multi-step process that involves the reaction of 4-isopropylphenylhydrazine with 2-chloropyrazine to form 2-(4-isopropylphenyl)pyrazolo[1,5-a]pyrazine. This intermediate is then reacted with benzylthiol to produce the final compound.

Scientific Research Applications

4-(Benzylthio)-2-(4-isopropylphenyl)pyrazolo[1,5-a]pyrazine has been studied for its potential use in various fields of research. One of the most promising applications of this compound is in the field of cancer research. Studies have shown that this compound has potent anti-cancer activity against a variety of cancer cell lines, including breast, lung, and colon cancer.

Safety and Hazards

The safety and hazards associated with pyrazolo[1,5-a]pyrazines can depend on their specific structure. Some pyrazolo[1,5-a]pyrimidines have been used to create heat-resistant explosives , suggesting that they could pose a risk if not handled properly.

properties

IUPAC Name

4-benzylsulfanyl-2-(4-propan-2-ylphenyl)pyrazolo[1,5-a]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3S/c1-16(2)18-8-10-19(11-9-18)20-14-21-22(23-12-13-25(21)24-20)26-15-17-6-4-3-5-7-17/h3-14,16H,15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGZCKPPYBKMSCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C2=NN3C=CN=C(C3=C2)SCC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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